
N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H19FN4O3 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, a novel pyrazole derivative, has garnered attention due to its promising biological activities, particularly in antiviral and anti-inflammatory applications. This article explores the compound's synthesis, biological mechanisms, and specific research findings.
Synthesis and Structural Characterization
The compound is synthesized through a one-pot three-component reaction involving 2,4-dimethoxyacetophenone, 2-fluorobenzaldehyde, and phenylhydrazine. The reaction is conducted in a sealed-vessel reactor, which enhances the yield and purity of the product. Structural characterization is achieved using various spectroscopic techniques including UV, FT-IR, and NMR spectroscopy. The molecular structure is confirmed via high-resolution mass spectrometry (HRMS) .
Antiviral Activity
Recent studies have highlighted the compound's potential as an inhibitor of the dengue virus type 2 (DEN2) NS2B/NS3 serine protease. Molecular docking studies indicate that it forms significant interactions with key residues in the active site of the protease:
- Hydrogen Bonds : The compound establishes hydrogen bonds with His51 and Arg74 residues.
- Van der Waals Interactions : Notable interactions with Asp75 enhance binding affinity.
- Hydrophobic Interactions : These interactions with His51 and Arg74 further stabilize the binding .
The binding affinity demonstrated by these interactions suggests that this compound could serve as a lead for developing new antiviral agents targeting DEN2.
Anti-inflammatory Activity
In vitro studies have shown that related pyrazole derivatives exhibit substantial anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Case Study 1: Inhibition of Dengue Virus Protease
In a detailed study on the antiviral activity against DEN2, researchers conducted molecular dynamics simulations alongside docking studies. The results indicated that this compound not only binds effectively but also maintains stability within the active site over extended simulation times. This stability is crucial for its potential therapeutic application .
Case Study 2: Anti-inflammatory Efficacy
Another research effort focused on synthesizing a series of pyrazole derivatives for their anti-inflammatory properties. The findings revealed that compounds with similar structural motifs to this compound exhibited significant inhibition of cytokine release in cell cultures treated with lipopolysaccharide (LPS), demonstrating their potential as anti-inflammatory agents .
Summary of Biological Activities
Scientific Research Applications
Anti-inflammatory Properties
Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. Research indicates that compounds with similar structures exhibit significant inhibition of inflammatory mediators such as COX-1 and COX-2 enzymes. For example:
- A study demonstrated that pyrazole derivatives could reduce carrageenan-induced paw edema in animal models, suggesting their efficacy in treating inflammatory conditions .
Anticancer Activity
The compound has shown promise as an anticancer agent. Pyrazole derivatives are known to inhibit tubulin polymerization and disrupt cancer cell growth. In vitro studies have indicated:
- Strong inhibition of cancer cell lines through mechanisms involving the disruption of microtubule dynamics .
- Specific derivatives have been identified that effectively target P-glycoprotein-overexpressing cancer cells, enhancing their therapeutic potential against multidrug-resistant tumors .
Neuroprotective Effects
Neuroprotective properties have also been attributed to this class of compounds. Investigations into their effects on neuronal health have revealed:
- Potential as anticonvulsant agents with neuroprotective capabilities against excitotoxicity in neuronal cells .
- Some derivatives demonstrated significant activity in models of neurodegenerative diseases, indicating their role in protecting against neuronal damage .
Case Study 1: Anti-inflammatory Activity Testing
In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using the carrageenan-induced paw edema model. The results indicated that certain compounds exhibited comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium, showcasing their potential for therapeutic use in inflammatory diseases .
Case Study 2: Anticancer Screening
A research group synthesized various pyrrole and pyrazole derivatives and assessed their anticancer properties against different cancer cell lines. The findings revealed that specific compounds significantly inhibited the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .
Summary Table of Applications
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Fluorophenyl Group
The 2-fluorophenyl moiety undergoes nucleophilic substitution under alkaline conditions. The fluorine atom’s electronegativity and position ortho to the pyrazole ring influence reactivity:
-
Reaction with alkoxides : Substitution with methoxide or ethoxide yields 2-alkoxyphenyl derivatives.
-
Amination : Primary amines displace fluorine at elevated temperatures (80–120°C) in polar aprotic solvents like DMF.
Example Pathway :
C6H4F+NaOCH3DMF, 100°CC6H4OCH3+NaF
Conditions: Anhydrous DMF, 12–24 hours, yields ~60–75%.
Oxidation of the Pyrrole Ring
The pyrrole ring is susceptible to oxidation, particularly at the α-positions:
-
Epoxidation : Hydrogen peroxide in acetic acid forms epoxides, which rearrange to diketones under acidic conditions .
-
Ring-opening : Strong oxidants like KMnO₄ cleave the pyrrole ring to form succinimide derivatives.
Key Observation : Oxidation pathways depend on the substituent’s electronic effects. The adjacent pyrazole ring directs oxidation to the less hindered pyrrole carbons .
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Condition | Product | Yield |
---|---|---|
6M HCl, reflux | Carboxylic acid + NH₄⁺ | 85–90% |
NaOH (10%), 80°C | Carboxylate salt + NH₃ | 70–80% |
Hydrolysis is critical for generating bioactive metabolites or intermediates for further derivatization.
Coupling Reactions via the Pyrazole Core
The pyrazole ring participates in cross-coupling reactions:
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Suzuki–Miyaura : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the pyrazole’s 3-position .
-
Ullmann coupling : Copper-mediated coupling with aryl halides modifies the pyrazole’s substituents.
Example :
Pyrazole-Br+PhB(OH)2Pd(PPh3)4,Na2CO3Pyrazole-Ph+Byproducts
Optimal conditions: Dioxane/H₂O, 90°C, 12 hours .
Functionalization of the Dimethoxyphenyl Group
The 2,4-dimethoxyphenyl substituent undergoes demethylation and electrophilic substitution:
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Demethylation : BBr₃ in CH₂Cl₂ selectively removes methoxy groups, yielding dihydroxy derivatives.
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy groups.
Regioselectivity : The electron-donating methoxy groups direct electrophiles to the 5- and 6-positions.
Electrophilic Substitution on the Pyrrole Ring
The electron-rich pyrrole ring reacts with electrophiles:
Reagent | Product | Site |
---|---|---|
HNO₃ (fuming) | 3-nitro-pyrrole | β-position |
Br₂ (CHCl₃) | 2,5-dibromo-pyrrole | α-positions |
Reactions occur under mild conditions (0–25°C) due to the ring’s high electron density .
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily via carboxamide cleavage. Photolysis in UV light (254 nm) induces radical formation at the fluorophenyl group, leading to dimerization .
Properties
Molecular Formula |
C22H19FN4O3 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C22H19FN4O3/c1-29-15-9-10-18(20(13-15)30-2)25-21(28)16-14-24-27(19-8-4-3-7-17(19)23)22(16)26-11-5-6-12-26/h3-14H,1-2H3,(H,25,28) |
InChI Key |
ZGRJPZREMOGBSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3F)N4C=CC=C4)OC |
Origin of Product |
United States |
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